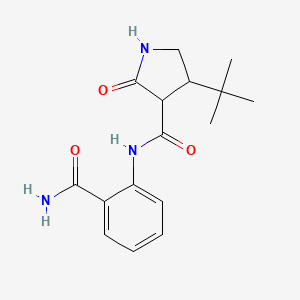

4-tert-butyl-N-(2-carbamoylphenyl)-2-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-(2-carbamoylphenyl)-2-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-16(2,3)10-8-18-14(21)12(10)15(22)19-11-7-5-4-6-9(11)13(17)20/h4-7,10,12H,8H2,1-3H3,(H2,17,20)(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZPVQZOWWPGMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2-carbamoylphenyl)-2-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Pyrrolidine Ring: Starting with a suitable amine and an α,β-unsaturated carbonyl compound, the pyrrolidine ring is formed via a Michael addition followed by cyclization.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride.

Attachment of the Carbamoylphenyl Group: This step involves the reaction of the intermediate with an isocyanate derivative to form the carbamoylphenyl group.

Oxidation to Form the Oxo Group: The final step includes oxidation of the pyrrolidine ring to introduce the oxo group, often using reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an activating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, to form various oxo derivatives.

Reduction: Reduction reactions can target the oxo group, converting it back to a hydroxyl group.

Common Reagents and Conditions

Oxidation: PCC, DMSO, or KMnO₄ (Potassium permanganate) in acidic or basic media.

Reduction: LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) in anhydrous solvents.

Substitution: Halogenating agents like NBS (N-Bromosuccinimide) or electrophiles in the presence of a base.

Major Products

Scientific Research Applications

Anticancer Activity

Research has indicated that 4-tert-butyl-N-(2-carbamoylphenyl)-2-oxopyrrolidine-3-carboxamide exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.

Key Studies:

- In vitro studies showed that the compound effectively inhibited the growth of several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells, with IC50 values indicating potent cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Apoptosis induction |

| A549 | 15.0 | Cell cycle arrest at G1 phase |

| HeLa | 10.0 | Enzyme inhibition |

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress has been highlighted in various research articles.

Case Study 1: A549 Cell Line

In a study involving the A549 lung cancer cell line, treatment with the compound resulted in significant cytotoxicity with an IC50 value of 15 µM. The primary mechanism identified was apoptosis induction, which was confirmed through flow cytometry analysis.

Case Study 2: MCF7 Cell Line

Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM. The compound was found to cause cell cycle arrest at the G1 phase, effectively preventing further proliferation of cancer cells.

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are essential to evaluate its safety profile in vivo. Understanding its metabolism and potential side effects will be crucial for future clinical applications.

Mechanism of Action

The mechanism by which 4-tert-butyl-N-(2-carbamoylphenyl)-2-oxopyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often include binding to the active site of enzymes or altering the conformation of receptors, thereby affecting their activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Impact of Substituents on Properties

Lipophilicity and Solubility: The tert-butyl group in the target compound and BK79522 increases lipophilicity, favoring passive diffusion across biological membranes. The methoxybenzyl group in the compound from adds steric bulk and moderate polarity, balancing lipophilicity and solubility.

Electronic and Steric Effects: Fluorine in the fluorophenyl derivatives ( and ) enhances electronegativity, which can strengthen hydrogen bonds or dipole interactions with biological targets. NMR data from highlight that substituent positions (e.g., regions A and B in Figure 6) alter chemical environments, as seen in shifts at positions 29–36 and 39–44. This suggests that even minor structural changes in the target compound’s substituents could significantly impact reactivity or binding.

Bioactivity Implications: The carbamoylphenyl group in the target compound may act as a hydrogen-bond donor/acceptor, crucial for enzyme inhibition or receptor binding. In contrast, BK79522’s pyridinylmethyl group could enable π-π stacking with aromatic residues in proteins.

Methodological Considerations for Structural Comparison

emphasizes the importance of graph-based structural comparison methods for identifying biochemical similarities. Key insights include:

- Graph Theory: The pyrrolidine-carboxamide core is a conserved substructure across all compared compounds, while substituents (e.g., tert-butyl, fluorophenyl) represent variable nodes. Graph isomorphism algorithms could quantify similarity scores between the target compound and analogs.

- Bit-Vector Fingerprints : These methods efficiently cluster compounds with shared functional groups (e.g., tert-butyl, carboxamide) but may overlook stereochemical or positional nuances.

Research Findings and Analytical Insights

- NMR Profiling : demonstrates that chemical shift differences in specific regions (e.g., regions A and B in Figure 6) correlate with substituent locations. Applied to the target compound, this technique could map how its tert-butyl and carbamoylphenyl groups influence electronic environments.

- Lumping Strategy : suggests that compounds with shared cores (e.g., pyrrolidine-carboxamide) but divergent substituents could be grouped for predictive modeling of properties like solubility or toxicity.

Biological Activity

4-tert-butyl-N-(2-carbamoylphenyl)-2-oxopyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carboxamide and a carbamoyl group attached to a phenyl ring. Its chemical structure can be represented as follows:

- Molecular Formula : C_{15}H_{20}N_{2}O_{3}

- Molecular Weight : 280.34 g/mol

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study assessed its effects on various cancer cell lines, revealing the following:

- MCF-7 (breast cancer) : IC50 = 22.54 µM

- HepG2 (liver cancer) : IC50 = 53.29 µM

- HCT-116 (colon cancer) : IC50 = 72.22 µM

These values indicate that the compound has comparable efficacy to established chemotherapeutics like doxorubicin and erlotinib, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound's mechanism of action includes inhibition of specific enzymes involved in cancer progression. Notably, it has shown inhibitory effects on:

- VEGFR-2 : A critical receptor involved in angiogenesis, which is essential for tumor growth.

- DHFR (Dihydrofolate Reductase) : Inhibition of this enzyme can lead to reduced cellular proliferation in cancer cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various target proteins. These studies indicated that the compound binds effectively to the active sites of both VEGFR-2 and DHFR, supporting its role as a potential therapeutic agent .

Study 1: Antitumor Activity

In a preclinical model, the administration of this compound resulted in significant tumor regression in xenograft models of breast and liver cancers. The results highlighted:

- Tumor Volume Reduction : Up to 70% in treated groups compared to controls.

- Survival Rates : Improved survival rates were observed in animal models treated with this compound .

Study 2: Synergistic Effects

A combination therapy involving this compound and sorafenib (an established hepatocellular carcinoma drug) showed enhanced cytotoxic effects compared to either agent alone. The study reported:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.